N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide
Description
N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 3-chlorophenyl group and a 2-methyl-3-nitrobenzoyl substituent. This compound’s structure combines aromatic chlorination and nitro functionalization, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-14-17(9-6-10-18(14)24(27)28)19(25)23(16-8-5-7-15(21)13-16)20(26)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYMFSMMVYKLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorinated benzene derivative.
Attachment of the Nitrobenzoyl Group: The nitrobenzoyl group can be attached through an acylation reaction using a nitrobenzoyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted piperidine carboxamides.
Scientific Research Applications
Potential Pharmacological Applications
Research indicates that N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide can interact with various biological targets, potentially modulating their activity. This compound may serve as an inhibitor in pathways associated with diseases, particularly those involving neurotransmitter systems.
- Opioid Receptor Modulation : Case studies have explored its role as an antagonist at the μ-opioid receptor, contributing to the understanding of synthetic opioids and their effects on drug overdose crises .
Antioxidant Properties
Preliminary studies suggest that compounds similar to this compound exhibit antioxidant activity. For instance, related compounds have demonstrated effective free radical scavenging capabilities in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) tests .
Case Study 1: Opioid Receptor Antagonism
A significant study highlighted the compound's ability to bind to the μ-opioid receptor, showing promise as a therapeutic agent in mitigating opioid-induced effects. In vitro assays demonstrated its effectiveness in blocking receptor activation, which could be pivotal in developing treatments for opioid addiction and overdose .
Case Study 2: Antioxidant Activity Evaluation
Another case study focused on evaluating the antioxidant properties of derivatives related to this compound. The findings indicated that certain modifications could enhance its efficacy against oxidative stress markers, suggesting potential applications in neuroprotection and anti-inflammatory therapies .
Summary of Applications
| Application Area | Description |
|---|---|
| Pharmacology | Potential antagonist for μ-opioid receptors; could aid in opioid addiction treatment. |
| Antioxidant Research | Exhibits antioxidant properties; potential use in neuroprotection and inflammation reduction. |
| Chemical Synthesis | Involves advanced synthesis techniques; applicable in drug discovery and development processes. |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. Potential pathways could involve binding to specific receptors or enzymes, leading to modulation of biological processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Piperidine Carboxamide Derivatives
(a) N-(3-Chlorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 3)
- Structure : Retains the N-(3-chlorophenyl)piperidine-1-carboxamide core but replaces the 2-methyl-3-nitrobenzoyl group with a benzimidazolone moiety.
- Synthesis : Prepared via reaction of 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 3-chlorophenyl isocyanate (83% yield) .
- Key Difference : The benzimidazolone group may enhance hydrogen-bonding interactions compared to the nitrobenzoyl group.
(b) 4-(2-Aminoethyl)-N-Arylpiperidine-1-carboxamides (Compounds 5–12)
- Structure : Fluorinated aryl variants (e.g., 4-fluorophenyl, 3,5-difluorophenyl) attached to the piperidine carboxamide core.
- Synthesis : High yields (90–120%) via fluorination reactions, characterized by NMR and HRMS .
- Activity : Designed as TAAR1 agonists, highlighting the role of fluorine in modulating receptor affinity and metabolic stability.
- Comparison : The 3-chlorophenyl and nitro groups in the target compound may confer distinct electronic effects (e.g., stronger electron withdrawal) compared to fluorine.
Pyridine-Containing Acetamide/Propenamide Derivatives (SARS-CoV-2 Inhibitors)
- Examples : 5RH3 [(2R)-2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)propenamide] and 5RH2 [2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide].
- Structure : Feature pyridine rings and 3-chlorophenyl groups but lack the piperidine scaffold.
- Activity : Bind to SARS-CoV-2 main protease with affinities < −22 kcal/mol, interacting with HIS163 and ASN142 via H-bonding .
- Key Difference : The piperidine carboxamide core in the target compound may occupy larger binding pockets, while pyridine-based analogs favor lateral pocket interactions.
Hybrid Nitrobenzoyl/Chlorophenyl Derivatives
(a) N-(3-Chlorophenethyl)-4-nitrobenzamide
- Structure : Combines 3-chlorophenethylamine with 4-nitrobenzoyl chloride.
- Synthesis : Characterized via NMR, UV, and MS, though biological data are unspecified .
- Comparison : The absence of a piperidine ring reduces conformational flexibility compared to the target compound.
(b) V013-0613 and V013-8755
- Structure : Piperidine carboxamides with benzodioxole or methoxyethyl substituents.
- Comparison : The nitro group in the target compound may enhance polar interactions compared to benzodioxole’s electron-donating effects.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Properties
| Functional Group | Electronic Effect | Potential Impact on Activity |
|---|---|---|
| 3-Chlorophenyl | Moderate electron withdrawal | Enhanced binding to aromatic pockets |
| 2-Methyl-3-nitrobenzoyl | Strong electron withdrawal | Increased polarity, possible nitro-reduction |
| Fluorine (e.g., 4-F) | Electron withdrawal | Improved metabolic stability |
| Benzimidazolone | Hydrogen-bond donor/acceptor | Stronger enzyme interactions |
Biological Activity
N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide, with the CAS number 899992-84-8, is a synthetic compound belonging to the class of piperidine carboxamides. Its unique structure includes a piperidine ring substituted with a chlorophenyl group and a nitrobenzoyl moiety, which contribute to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various pathogens.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 401.8 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 899992-84-8 |
| Molecular Formula | C20H20ClN3O4 |
| Molecular Weight | 401.8 g/mol |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Chlorophenyl Group : A substitution reaction using chlorinated benzene derivatives is employed.
- Attachment of the Nitrobenzoyl Group : An acylation reaction with nitrobenzoyl chloride derivatives facilitates this step.
In industrial settings, continuous flow reactors and high-throughput screening are utilized to optimize yields and purity, followed by advanced purification techniques such as chromatography .
The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors. It may modulate enzymatic pathways involved in disease mechanisms or act as a ligand in receptor studies. For instance, it has been suggested that this compound could inhibit certain pathways critical for bacterial survival or act on cancer cell lines by interfering with metabolic processes .
Study on Antibacterial Activity
In a comparative study evaluating various piperidine derivatives, compounds structurally similar to this compound demonstrated potent antibacterial properties against Staphylococcus aureus and Escherichia coli. The study reported MIC values significantly lower than those of conventional antibiotics, indicating that these compounds could serve as lead candidates for developing new antibacterial therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
